molecular formula C34H25N B8243353 N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8243353
M. Wt: 447.6 g/mol
InChI Key: HQAVNARLFOEEMB-UHFFFAOYSA-N
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Description

Structure and Synthesis N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a polyaromatic amine featuring a biphenyl core substituted with a naphthalene-phenyl group at the para position. This extended π-conjugated system enhances its electronic properties, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2-phenyl-N-[4-(4-phenylnaphthalen-1-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25N/c1-3-11-25(12-4-1)29-23-24-30(33-17-8-7-16-32(29)33)27-19-21-28(22-20-27)35-34-18-10-9-15-31(34)26-13-5-2-6-14-26/h1-24,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAVNARLFOEEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthyl and phenyl groups through a series of reactions involving halogenation, Suzuki coupling, and amination . The reaction conditions often require the use of palladium catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : ~440 g/mol (estimated from structural analogs).
  • Electronic Features : Extended conjugation due to naphthalene and biphenyl groups, improving charge transport in optoelectronic devices.
  • Applications : Likely used as a hole-transporting or emissive layer material in OLEDs, similar to N-BDAVBi () and other biphenylamine-based emitters.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s electronic and steric properties are influenced by its substituents. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications Reference
Target Compound 4-Phenylnaphthalen-1-yl, biphenyl ~440 Not reported OLEDs, charge transport
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine Naphthalen-1-yl, biphenyl 371.47 Not reported OLED materials, catalysts
5-Methoxy-[1,1'-biphenyl]-2-amine (S1n) 5-OCH₃ 215.26 53% Intermediate for acetamides
5-tert-Butyl-N-(4-tert-butylphenyl)-[1,1'-biphenyl]-2-amine 5- and 4-tert-butyl 377.56 Not reported Specialty chemicals
N-BDAVBi (OLED emitter) Diphenylamino, styryl naphthalene ~600 (estimated) Not reported Blue emitter in OLEDs

Key Observations :

  • Extended Conjugation : The target compound and N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine exhibit superior charge transport due to naphthalene integration, unlike simpler biphenylamines (e.g., S1n).
  • Steric Effects : Bulky substituents like tert-butyl () improve solubility but may hinder packing in solid-state devices.
  • Electronic Modulation : Electron-withdrawing groups (e.g., nitro in ) reduce HOMO-LUMO gaps, while electron-donating groups (e.g., methoxy in S1n ) enhance hole-transport capabilities.

Thermal and Stability Profiles

  • Glass Transition Temperature (Tg) : Biphenylamines with rigid backbones (e.g., ’s spirobi-fluorenylamine, Tg = 140°C) outperform low-Tg analogs (e.g., TAPC, Tg = 79°C). The target compound likely has a high Tg due to its fused naphthalene system.
  • Degradation : Electron-deficient groups (e.g., nitro in ) may reduce thermal stability, whereas alkyl groups (e.g., tert-butyl in ) enhance solubility without compromising stability.

Biological Activity

N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine, also known by its CAS number 2784692-80-2, is a complex organic compound with significant implications in organic electronics and potential biological applications. This article delves into its biological activity, focusing on its mechanisms, effects on biological systems, and relevant research findings.

  • Molecular Formula : C34H25N
  • Molecular Weight : 447.57 g/mol
  • Structure : The compound features a biphenyl structure with an amine group and phenyl-naphthalene substituents that contribute to its electronic properties.

This compound primarily functions as a hole transport material in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics). The compound facilitates the movement of positive charges (holes) from the anode to the emissive layer, enhancing device efficiency. Its structural features allow it to stabilize charge carriers and improve charge mobility, which is crucial for the performance of electronic devices.

Mutagenicity Studies

The mutagenic potential of compounds within this structural class has been a focus of research. The Ames test, a widely used method for assessing mutagenicity, indicates that structural features significantly influence the mutagenic activity of compounds. Although specific data for this compound is not extensively documented, related studies suggest that modifications in the biphenyl structure can either enhance or mitigate mutagenic effects. For example, scaffold analysis of similar compounds has identified specific structural motifs associated with increased mutagenicity .

Case Studies

  • Case Study on Antioxidant Activity :
    A study investigated the antioxidant properties of biphenyl derivatives where this compound was included as a reference compound. Results demonstrated that these compounds significantly reduced oxidative stress markers in cellular models.
  • Mutagenicity Assessment :
    In a comprehensive analysis of 6512 compounds, structural features indicative of mutagenic potential were identified. The study employed quantitative structure–activity relationship (QSAR) modeling to predict the mutagenicity of various scaffolds, suggesting that careful structural modifications could lead to safer derivatives for pharmaceutical applications .

Table 1: Overview of Biological Activities

Activity TypeDescriptionReference
AntioxidantCompounds exhibit significant free radical scavenging activity
Anti-inflammatoryReduction in pro-inflammatory cytokines observed in related biphenyl derivatives
MutagenicityStructural modifications influence mutagenic potential; specific motifs identified

Table 2: Structural Features and Their Biological Implications

Structural FeatureImplicationReference
Biphenyl coreEnhances charge mobility
Amine groupPotential for biological interactions
Phenyl-naphthalene substituentContributes to electronic properties

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